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Compound of Interest

Compound Name: Fmoc-D-Tyr(tBu)-OH

Cat. No.: B557305

Introduction

N-a-Fmoc-O-tert-butyl-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH, is a crucial
building block in solid-phase peptide synthesis (SPPS).[1] The Fluorenylmethyloxycarbonyl
(Fmoc) group on the amine terminus provides a base-labile protecting group, while the tert-
butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, preventing unwanted
side reactions during peptide elongation.[2] This orthogonal protection strategy is fundamental
to modern peptide chemistry. Accurate spectroscopic characterization using techniques like
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential to verify the
identity, purity, and structural integrity of this reagent before its use in synthesis.[3] This guide
provides an in-depth overview of the expected spectroscopic data for Fmoc-D-Tyr(tBu)-OH
and the experimental protocols for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for Fmoc-D-Tyr(tBu)-OH. Note that the exact chemical shifts () in NMR can
vary slightly depending on the solvent, concentration, and instrument used.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs (unless otherwise specified) Frequency: 300-400 MHz
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Chemical Shift

Coupling

Multiplicity Integration Assignment

(®) ppm Constant (J) Hz

~7.75 d ~7.5 2H Fmoc (aromatic)

~7.55 d ~7.5 2H Fmoc (aromatic)

~7.38 t ~7.5 2H Fmoc (aromatic)

~7.29 t ~7.5 2H Fmoc (aromatic)
Tyrosine

~6.95 d ~8.5 2H (aromatic, ortho
to O-tBu)
Tyrosine

~6.85 d ~8.5 2H (aromatic, meta
to O-tBu)

~5.20 d ~8.0 1H NH (amide)

~4.60 m - 1H o-CH

~4.35 m - 2H Fmoc (CH2)

~4.20 t ~7.0 1H Fmoc (CH)

~3.10 m - 2H B-CH:

1.30 S - 9H tert-butyl (CHs)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs (unless otherwise specified) Frequency: 75-100 MHz
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Chemical Shift () ppm

Assignment

~175.0 C=0 (Carboxylic Acid)
~156.0 C=0 (Fmoc Carbamate)
~154.5 Tyrosine C-O (aromatic)
~143.8 Fmoc (quaternary aromatic)
~141.3 Fmoc (quaternary aromatic)
~130.1 Tyrosine CH (aromatic)
~128.0 Tyrosine C-CH2 (aromatic)
~127.7 Fmoc CH (aromatic)
~127.1 Fmoc CH (aromatic)
~125.1 Fmoc CH (aromatic)
~124.5 Tyrosine CH (aromatic)
~120.0 Fmoc CH (aromatic)
~78.5 C(CHs)s (quaternary)
~67.2 Fmoc CH:
~54.5 a-CH
~47.2 Fmoc CH
~37.5 B-CH:
~28.8 C(CHs)s3

Infrared (IR) Spectroscopy

Technique: ATR or KBr Pellet
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Frequency (cm~1) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)
~3310 Medium N-H stretch (Amide)

3100 - 3000 Medium C-H stretch (Aromatic)

2980 - 2850 Medium C-H stretch (Aliphatic)

C=0 stretch (Carboxylic Acid

s strong and Carbamate)

~1600, ~1510, ~1450 Medium-Strong C=C stretch (Aromatic Rings)
~1240 Strong C-O stretch (Ether, Ar-O-C)
~1050 Medium C-O stretch (Carbamate)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring *H and 3C NMR spectra of Fmoc-
protected amino acids.

e Sample Preparation:
o Accurately weigh 5-10 mg of Fmoc-D-Tyr(tBu)-OH.

o Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-ds, DMSO-ds) in a standard 5 mm NMR tube.
The choice of solvent is critical as it can influence chemical shifts.

o Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for
referencing the chemical shifts to 0.00 ppm. For commercially available deuterated
solvents, TMS is often already included.
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o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

e Instrument Setup and Data Acquisition:
o The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[4]

o Before acquisition, the magnetic field is shimmed to optimize its homogeneity, which
ensures sharp spectral lines.

o For 'H NMR, a standard single-pulse experiment is used. Key parameters include a 30-
45° pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-
2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each carbon. A larger number of scans (often several hundred to
thousands) and a longer relaxation delay are required due to the lower natural abundance
and smaller gyromagnetic ratio of the 13C nucleus.

» Data Processing:

o The acquired Free Induction Decay (FID) is Fourier transformed to generate the
frequency-domain spectrum.

o The spectrum is then phased and baseline-corrected.
o The chemical shifts are referenced to the internal standard (TMS).

o For 'H NMR, the signals are integrated to determine the relative number of protons, and
coupling constants are measured from the multiplet structures.

IR Spectroscopy Protocol

This protocol describes common methods for obtaining the infrared spectrum of a solid sample.

o Attenuated Total Reflectance (ATR) Method (Preferred):
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o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a
suitable solvent (e.g., isopropanol) and allowing it to dry completely.

o Record a background spectrum of the empty ATR accessory. This will be automatically
subtracted from the sample spectrum.

o Place a small amount of the solid Fmoc-D-Tyr(tBu)-OH powder directly onto the crystal.

o Apply pressure using the built-in clamp to ensure good contact between the sample and
the crystal surface.

o Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm~1
with a resolution of 4 cm~1,

o Clean the crystal thoroughly after the measurement.

e Potassium Bromide (KBr) Pellet Method:

o Thoroughly dry a small amount of spectroscopic grade KBr to remove any moisture, which
has a strong IR absorbance.

o Grind approximately 1-2 mg of the Fmoc-D-Tyr(tBu)-OH sample with about 100-200 mg
of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet-forming die and press it under high pressure (several tons)
using a hydraulic press to form a thin, transparent or translucent pellet.

o Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum
as described for the ATR method.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like Fmoc-D-Tyr(tBu)-OH.
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Caption: General workflow for spectroscopic analysis of Fmoc-D-Tyr(tBu)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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